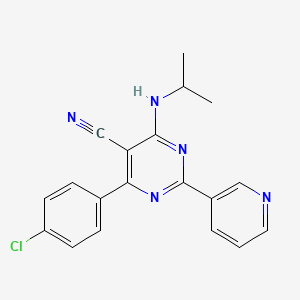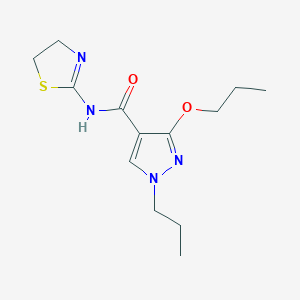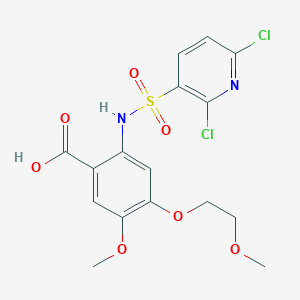
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features both anthracene and benzodioxine moieties
Mécanisme D'action
Mode of Action
The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with its targets by coordinating with a metal ion, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
Its potential for c-h bond functionalization suggests it could be involved in various chemical reactions and pathways .
Action Environment
The compound’s potential for metal-catalyzed reactions suggests that the presence of specific metal ions could influence its activity .
Analyse Biochimique
Biochemical Properties
It is known that this compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene derivatives with benzodioxine derivatives under specific conditions. One common method involves the use of acid chlorides and amines in the presence of a base to form the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and benzodioxine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound shares the anthracene moiety but differs in the substituents attached to the amide group.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a different benzamide derivative.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-ethoxybenzamide: Another derivative with variations in the benzamide moiety.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both anthracene and benzodioxine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIHWDCHOWDELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941176.png)
![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)
![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)
![3-[(2-methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B2941189.png)


![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)
![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)

